(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl
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Overview
Description
®-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl is a chemical compound that belongs to the class of proline derivatives. This compound is characterized by the presence of a brominated thiophene ring attached to the proline moiety. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Proline Derivative: The brominated thiophene is then reacted with a proline derivative in the presence of a suitable catalyst and solvent to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl may involve large-scale bromination and coupling reactions, followed by purification processes such as distillation or crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
®-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
®-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of ®-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and proline moiety may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-alpha-(5-chloro-2-thiophenylmethyl)-proline-HCl
- ®-alpha-(5-fluoro-2-thiophenylmethyl)-proline-HCl
- ®-alpha-(5-iodo-2-thiophenylmethyl)-proline-HCl
Uniqueness
®-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s efficacy in certain applications.
Properties
IUPAC Name |
(2R)-2-[(5-bromothiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S.ClH/c11-8-3-2-7(15-8)6-10(9(13)14)4-1-5-12-10;/h2-3,12H,1,4-6H2,(H,13,14);1H/t10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJKCYUPEIQPAK-HNCPQSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(S2)Br)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=C(S2)Br)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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